3-(Benzyloxy)-5-(trifluoromethyl)aniline

Descripción general

Descripción

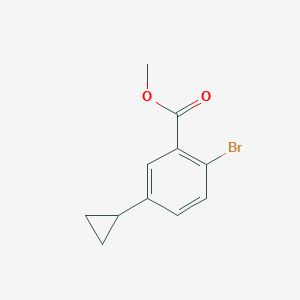

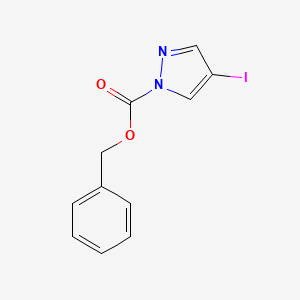

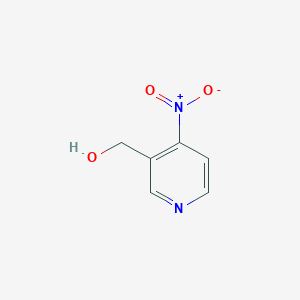

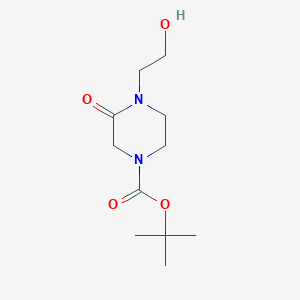

“3-(Benzyloxy)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C14H12F3NO . It is used for proteomics research .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds like “3-(Benzyloxy)-5-(trifluoromethyl)aniline” can be achieved through various methods. One such method involves the use of a readily available 1,3-enyne as the starting material in a copper-catalyzed trifluoromethylbenzoxylation process . Another approach involves a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-(trifluoromethyl)aniline” is represented by the formula C14H12F3NO . This indicates that the compound contains 14 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)-5-(trifluoromethyl)aniline” can be quite complex. For instance, the trifluoromethylarylation of alkenes using anilines has been reported . This reaction uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis :

- Yi‐Feng Wang et al. (2019) discovered that 3,5-bis(trifluoromethyl)aniline serves as an efficient monodentate transient directing group (MonoTDG) for palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, regioselectivities, and atom economy under mild conditions (Yi‐Feng Wang et al., 2019).

Pesticide Synthesis :

- Liu An-chan (2015) outlined a synthetic process for novel pesticides like Bistrifluron, using 3,5-bis-(trifluoromethy)-aniline as a key intermediate. This process is noted for its high yield and feasibility for industrial production (Liu An-chan, 2015).

Liquid Crystal Technology :

- S. Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives. These derivatives exhibited stable smectic B and A phases, respectively, contributing to advancements in liquid crystal technology (S. Miyajima et al., 1995).

Synthetic Applications in Chemistry :

- L. Strekowski et al. (1995) studied the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the synthesis of isoxazoles and 1,3,5-triazines. This research opens up new synthetic pathways in the field of organic chemistry (L. Strekowski et al., 1995).

Pharmaceutical and Biological Applications :

- Yong Wu et al. (2021) identified that 2-fluoro-5-(trifluoromethyl)aniline was an effective monodentate transient directing group in ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This methodology is significant for synthesizing useful quinazoline and fused isoindolinone scaffolds (Yong Wu et al., 2021).

Spectroscopic and Quantum Chemical Research :

- V. Arjunan et al. (2011) performed a detailed spectroscopic and quantum chemical study on 3-(trifluoromethyl)aniline. They investigated the vibrational, structural, thermodynamic, and electronic properties of the compound, providing insights into its molecular characteristics (V. Arjunan et al., 2011).

Propiedades

IUPAC Name |

3-phenylmethoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJBXOMDDRICDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739468 | |

| Record name | 3-(Benzyloxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-(trifluoromethyl)aniline | |

CAS RN |

919278-57-2 | |

| Record name | 3-(Benzyloxy)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)